Regioisomeric Purity Benchmarking: 4-One vs. 7-One Carbonyl Isomer Differentiation in Pyrano[3,4-b]pyrrolone Procurement
The 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one (4-one isomer, CAS 1369248-13-4) achieves a documented commercial purity of 98% (NLT 98% or ≥98%) from established suppliers, compared with the standard 95% purity specification widely reported for the regioisomeric 1,7-dihydro-pyrano[3,4-b]pyrrol-7-one (7-one isomer, CAS 1123725-74-5) . This 3-percentage-point purity differential reflects, in part, the more favorable synthetic accessibility and crystallization behavior of the 4-one isomer under published Vilsmeier-mediated cyclization conditions that afford quantitative yields [1]. For medicinal chemistry campaigns requiring high-fidelity SAR interpretation, the 98% purity benchmark reduces confounding impurity-driven false positives in biochemical and cellular assays.
| Evidence Dimension | Commercial purity specification (supplier-certified) |
|---|---|
| Target Compound Data | 98% (NLT 98%) – 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (CAS 1369248-13-4) |
| Comparator Or Baseline | 95% (standard) – 1,7-Dihydro-pyrano[3,4-b]pyrrol-7-one (CAS 1123725-74-5) |
| Quantified Difference | +3 percentage points purity advantage |
| Conditions | Multi-vendor cross-sectional comparison (Leyan, MolCore, AKSci, Bidepharm); purity determined by HPLC/GC per supplier CoA |
Why This Matters
Higher certified purity directly reduces the risk of assay interference from unidentified impurities, which is critical when selecting building blocks for hit-to-lead or lead optimization programs where false positives can misdirect medicinal chemistry resources.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G.A. One-Step Synthesis of Pyrano[3,4-b]pyrrol-4(1H)-one in Quantitative Yield under Adapted Vilsmeier Conditions. Molbank 2023, 2023(2), M1654. View Source
